

A Spectroscopic Comparison of 4-Cbz-piperazine-2-carboxylic Acid and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

4-

Compound Name: *((Benzyl)carbonyl)piperazine-2-carboxylic acid*

Cat. No.: B1309834

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-(Benzylcarbonyl)piperazine-2-carboxylic acid (4-Cbz-piperazine-2-carboxylic acid) and its key derivatives. As a crucial scaffold in medicinal chemistry, understanding the distinct spectral characteristics of this compound and its analogues is paramount for structural elucidation, reaction monitoring, and quality control in drug discovery and development. This document presents quantitative data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and visual guides to molecular fragmentation.

Comparative Spectroscopic Data

The introduction of derivatives to the 4-Cbz-piperazine-2-carboxylic acid core—such as esterification of the carboxylic acid or the addition of a tert-butoxycarbonyl (Boc) protecting group—induces characteristic changes in their respective spectra. These shifts provide clear markers for successful chemical transformations. The data below is compiled from various chemical data sources.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts are highly sensitive to the electronic effects of neighboring functional groups.

Table 1: Comparative ¹H NMR Data (δ, ppm)

Compound Name	Key Proton Signals
4-Cbz-piperazine-2-carboxylic acid	~10-13 (br s, 1H, -COOH), 7.30-7.40 (m, 5H, Ar-H), 5.15 (s, 2H, -CH ₂ Ph), 2.8-4.2 (m, 7H, Piperazine-H)
Methyl (S)-4-Cbz-piperazine-2-carboxylate	7.30-7.40 (m, 5H, Ar-H), 5.14 (s, 2H, -CH ₂ Ph), 3.73 (s, 3H, -OCH ₃), 2.7-4.1 (m, 7H, Piperazine-H)
1-Boc-4-Cbz-piperazine-2-carboxylic acid	~10-13 (br s, 1H, -COOH), 7.30-7.45 (m, 5H, Ar-H), 5.10-5.25 (m, 2H, -CH ₂ Ph), 3.0-4.5 (m, 7H, Piperazine-H), 1.45 (s, 9H, -C(CH ₃) ₃)

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Compound Name	Key Carbon Signals
4-Cbz-piperazine-2-carboxylic acid	~170-175 (-COOH), ~155 (Cbz C=O), 136.7 (Ar-C), 127.9-128.5 (Ar-CH), 67.2 (-CH ₂ Ph), ~40-55 (Piperazine-C)
Methyl (S)-4-Cbz-piperazine-2-carboxylate	~170-173 (Ester C=O), ~155 (Cbz C=O), 136.5 (Ar-C), 127.9-128.5 (Ar-CH), 67.3 (-CH ₂ Ph), 52.1 (-OCH ₃), ~40-55 (Piperazine-C)
1-Boc-4-Cbz-piperazine-2-carboxylic acid	~170 (-COOH)[1], ~167 (Cbz C=O)[1], ~155 (Boc C=O)[1], 136.0 (Ar-C), 127.5-128.5 (Ar-CH), 80.5 (-C(CH ₃) ₃), 67.5 (-CH ₂ Ph), ~40-55 (Piperazine-C), 28.4 (-C(CH ₃) ₃)

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies functional groups based on their characteristic absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Table 3: Comparative FT-IR Data (ν , cm^{-1})

Compound Name	Key Vibrational Bands
4-Cbz-piperazine-2-carboxylic acid	~2500-3300 (Broad, O-H stretch of carboxylic acid), ~2850-3000 (C-H stretch), ~1720 (C=O stretch of carboxylic acid), ~1680 (C=O stretch of Cbz urethane)
Methyl (S)-4-Cbz-piperazine-2-carboxylate	~2850-3000 (C-H stretch), ~1740 (C=O stretch of ester), ~1685 (C=O stretch of Cbz urethane), ~1200-1300 (C-O stretch)
1-Boc-4-Cbz-piperazine-2-carboxylic acid	~2500-3300 (Broad, O-H stretch of carboxylic acid) ^[1] , ~2850-3000 (C-H stretch), ~1720 (C=O stretch of Cbz urethane) ^[1] , ~1680 (C=O stretch of Boc urethane) ^[1]

Mass Spectrometry (MS)

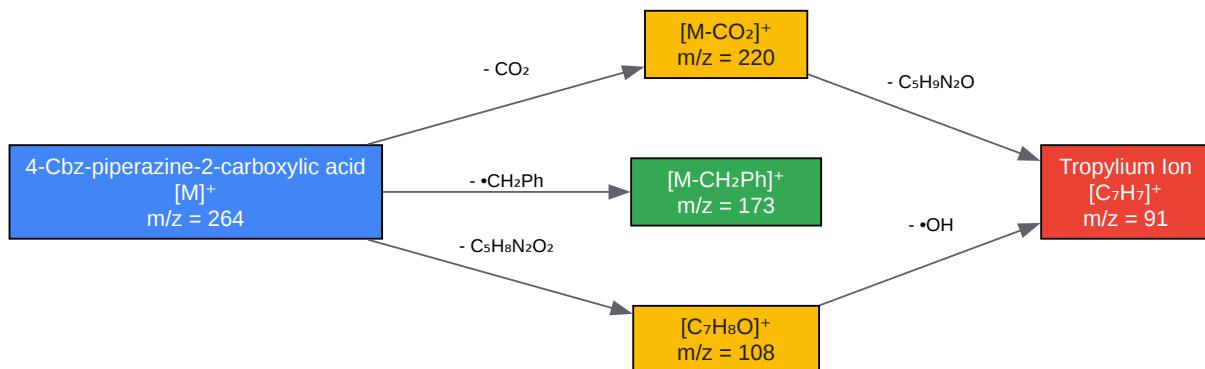
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is crucial for confirming its identity and structure.

Table 4: Comparative Mass Spectrometry Data (m/z)

Compound Name	Molecular Formula	Molecular Weight (g/mol)	Key Fragments (m/z) and Interpretation
4-Cbz-piperazine-2-carboxylic acid	C ₁₃ H ₁₆ N ₂ O ₄	264.28	264 [M] ⁺ , 220 [M-CO ₂] ⁺ , 173 [M-CH ₂ Ph] ⁺ , 108 [C ₇ H ₈ O] ⁺ , 91 [C ₇ H ₇] ⁺ (tropylium ion)
Methyl (S)-4-Cbz-piperazine-2-carboxylate	C ₁₄ H ₁₈ N ₂ O ₄	278.30	278 [M] ⁺ [2], 219 [M-COOCH ₃] ⁺ , 173 [M-CH ₂ Ph] ⁺ , 108 [C ₇ H ₈ O] ⁺ , 91 [C ₇ H ₇] ⁺
1-Boc-4-Cbz-piperazine-2-carboxylic acid	C ₁₈ H ₂₄ N ₂ O ₆	364.39	364 [M] ⁺ [1], 308 [M-C ₄ H ₈] ⁺ , 264 [M-Boc] ⁺ , 220 [M-Boc-CO ₂] ⁺ , 91 [C ₇ H ₇] ⁺

Visualizing Molecular Logic: Mass Spectrometry Fragmentation

The fragmentation of a molecule in a mass spectrometer follows logical chemical pathways. The diagram below illustrates the predicted electron ionization (EI) fragmentation pathway for the parent compound, 4-Cbz-piperazine-2-carboxylic acid.

[Click to download full resolution via product page](#)

Caption: Predicted EI-MS fragmentation of 4-Cbz-piperazine-2-carboxylic acid.

Experimental Protocols

The following are standard protocols for the spectroscopic analysis of piperazine derivatives.[3] Instrument parameters may require optimization based on the specific compound and available equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).[3]
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
- ^1H NMR Acquisition:
 - Spectral Width: 0-12 ppm.
 - Pulse Sequence: Standard single 90° pulse.
 - Scans: 16-64 scans to achieve adequate signal-to-noise.

- ^{13}C NMR Acquisition:
 - Spectral Width: 0-200 ppm.
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Scans: 1024 or more scans are typically required.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal. For ^1H NMR, integrate the peaks to determine proton ratios.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is common. Place a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.
- Instrumentation: An FT-IR spectrometer equipped with a deuterated triglycine sulfate (DTGS) or mercury cadmium telluride (MCT) detector.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1} .
 - Resolution: 4 cm^{-1} .
 - Scans: Average 16-32 scans for a high-quality spectrum. A background spectrum of the empty sample compartment (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.

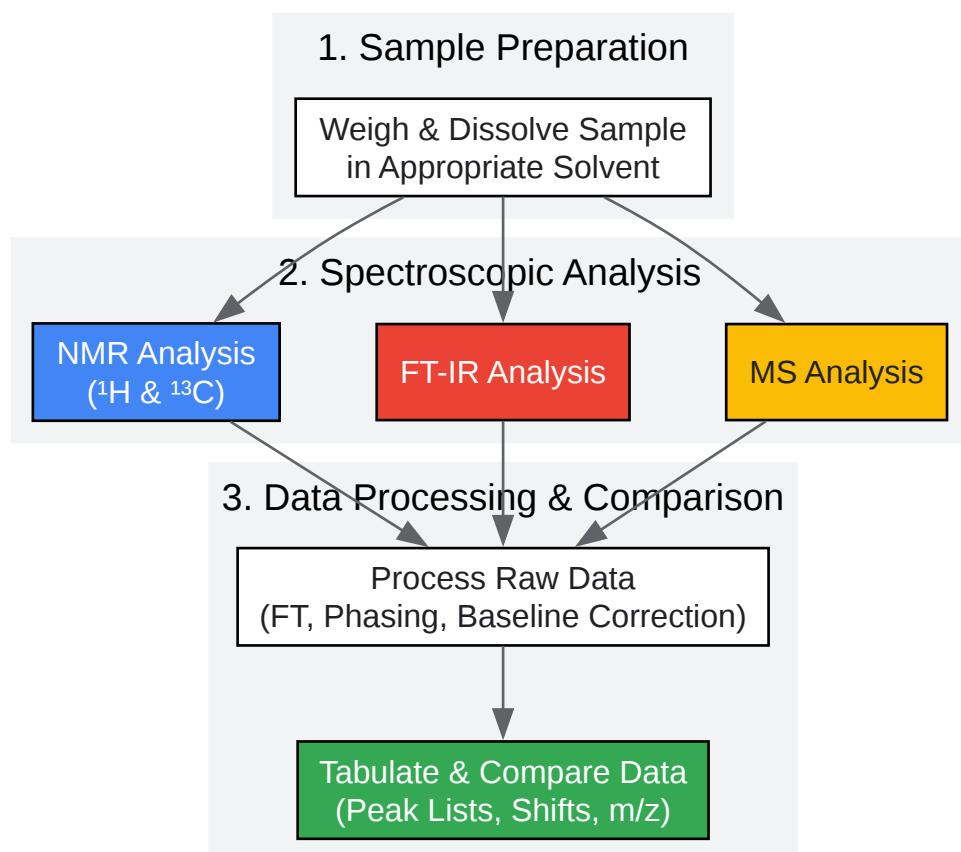
Mass Spectrometry (MS)

- Sample Preparation: For analysis by techniques like Electrospray Ionization (ESI), dissolve the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. For Gas Chromatography-Mass Spectrometry (GC-MS), the sample must be volatile; derivatization may be necessary for carboxylic acids to increase volatility.[3]

- Instrumentation: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) coupled to an appropriate ionization source (ESI, EI) and/or a separation technique (LC, GC).
- ESI-MS Acquisition (for direct infusion):
 - Ionization Mode: Positive or negative, depending on the analyte. Piperazine derivatives are readily analyzed in positive ion mode ($[M+H]^+$).
 - Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
- Data Analysis: Identify the molecular ion peak ($[M]^+$, $[M+H]^+$, or $[M-H]^-$) to confirm the molecular weight. Analyze the fragmentation pattern to corroborate the proposed structure. Common fragmentation pathways for piperazine derivatives involve cleavage of the piperazine ring and the loss of substituents.^[3]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the comprehensive spectroscopic analysis and comparison of chemical compounds.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic comparison of chemical analogues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. N-4-Boc-N-1-Cbz-2-piperazine carboxylic acid | 126937-41-5 | Benchchem [benchchem.com]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. benchchem.com [benchchem.com]

- To cite this document: BenchChem. [A Spectroscopic Comparison of 4-Cbz-piperazine-2-carboxylic Acid and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1309834#spectroscopic-comparison-of-4-cbz-piperazine-2-carboxylic-acid-and-its-derivatives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com